molecular formula C7H14O2S B1259670 2-(Pentylsulfanyl)acetic acid

2-(Pentylsulfanyl)acetic acid

Cat. No.: B1259670
M. Wt: 162.25 g/mol
InChI Key: NBEYNZQBEQOQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pentylsulfanyl)acetic acid is a sulfur-containing derivative of acetic acid, characterized by a pentylsulfanyl (-S-C₅H₁₁) group attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₇H₁₄O₂S, with a molecular weight of 162.25 g/mol. The sulfur atom in the thioether group introduces unique electronic and steric effects, distinguishing it from oxygenated analogs like 2-(pentyloxy)acetic acid. The compound’s lipophilicity is enhanced by the pentyl chain, making it more soluble in organic solvents compared to shorter-chain thioacetic acids.

Properties

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-pentylsulfanylacetic acid

InChI

InChI=1S/C7H14O2S/c1-2-3-4-5-10-6-7(8)9/h2-6H2,1H3,(H,8,9)

InChI Key

NBEYNZQBEQOQRG-UHFFFAOYSA-N

SMILES

CCCCCSCC(=O)O

Canonical SMILES

CCCCCSCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Pentylsulfanyl)acetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties
2-(Pentylsulfanyl)acetic acid C₇H₁₄O₂S 162.25 -S-C₅H₁₁ High lipophilicity; moderate acidity (pKa ~3.5–4.0 inferred)
2-[(Isopropoxycarbonothioyl)sulfanyl]-acetic acid C₆H₁₀O₃S₂ 194.27 -S-C(=S)-O-iPr Dimerizes via O–H⋯O hydrogen bonds; planar geometry at sulfur
2-(Pyrimidin-2-ylsulfanyl)acetic acid C₆H₆N₂O₂S 170.19 -S-pyrimidine Enhanced acidity (pKa ~2.8–3.2) due to electron-withdrawing pyrimidine
2-[2-(Phenylthio)phenyl]acetic acid C₁₄H₁₂O₂S 244.31 -S-Ph attached to benzene High aromaticity; used in pharmaceutical intermediates
2-[(4-Chlorophenyl)thio]acetic acid C₈H₇ClO₂S 202.66 -S-(4-Cl-Ph) Increased acidity (pKa ~2.5–3.0) due to Cl’s electron-withdrawing effect

Acidity and Reactivity

  • 2-(Pentylsulfanyl)acetic acid : The pentyl group’s electron-donating nature slightly reduces acidity compared to chloro- or pyrimidine-substituted analogs. Its pKa is estimated to be ~3.5–4.0, higher than acetic acid (pKa 2.5) but lower than alkylthiols (pKa ~10) .
  • Chlorophenyl and Pyrimidine Analogs : Electron-withdrawing groups (e.g., Cl, pyrimidine) lower pKa values significantly (e.g., 2-[(4-Chlorophenyl)thio]acetic acid: pKa ~2.5–3.0) .
  • Hydrogen Bonding Effects: Compounds like 2-[(Isopropoxycarbonothioyl)sulfanyl]-acetic acid form dimers via O–H⋯O interactions, which stabilize the crystal lattice and may influence solubility .

Q & A

Q. What experimental methods are recommended for synthesizing 2-(pentylsulfanyl)acetic acid with high purity?

The synthesis typically involves a two-step process: (1) alkylation of a thiol precursor with bromoacetic acid derivatives under basic conditions, and (2) purification via column chromatography. For example, in analogous compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid, regioselective bromination followed by acid hydrolysis and recrystallization achieved 84% yield and high purity . Key considerations include controlling reaction temperature (room temperature to 60°C), using anhydrous solvents, and optimizing pH during acidification to minimize side reactions. Post-synthesis, purity can be verified via thin-layer chromatography (TLC) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural characterization of 2-(pentylsulfanyl)acetic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential. For instance, in structurally similar compounds like 2-(pyridylsulfanyl)acetic acid, ¹H NMR confirmed the presence of the sulfanyl proton (δ 3.5–4.0 ppm) and carboxylic acid proton (δ 10–12 ppm). FTIR identifies the S–C=O stretch (~1680 cm⁻¹) and O–H stretch (~2500–3300 cm⁻¹) . For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is recommended to resolve bond lengths and angles (e.g., S–C bond ~1.82 Å in analogous compounds) .

Advanced Research Questions

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Slow evaporation of a saturated solution in acetone or ethyl acetate at 4°C is effective. In studies on 2-(cyclohexylsulfanyl)acetic acid derivatives, crystals formed via solvent evaporation exhibited well-defined hydrogen-bonded dimers (O–H···O, ~2.65 Å) and C–H···π interactions (~3.3 Å), critical for stabilizing the lattice . Key parameters include:

  • Solvent polarity: Medium-polarity solvents (e.g., acetone) balance solubility and evaporation rate.
  • Temperature gradients: Gradual cooling (e.g., 25°C → 4°C) reduces nucleation density.
  • Additives: Trace acetic acid can enhance crystal growth by modulating pH .

Q. How are weak intermolecular interactions (e.g., C–H···π, van der Waals) analyzed in the solid-state structure of 2-(pentylsulfanyl)acetic acid?

SCXRD data analyzed with software like SHELXL or OLEX2 can quantify these interactions. For example, in 2-(isopropylsulfanyl)acetic acid derivatives, weak C–H···π interactions (distance ~3.5 Å, angle ~150°) were visualized using ORTEP-3 . Hirshfeld surface analysis further distinguishes contributions from H-bonding (red regions) vs. van der Waals contacts (blue regions). Such analysis is critical for understanding packing efficiency and stability .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures. For example, in 2-(pyrimidinylsulfanyl)acetic acid, NMR indicated free rotation of the sulfanyl group, while SCXRD revealed a fixed conformation due to crystal packing . To reconcile these:

  • Perform variable-temperature NMR to assess rotational barriers.
  • Compare multiple crystal forms (polymorphs) to identify conformation-dependent interactions.
  • Use Density Functional Theory (DFT) to model gas-phase vs. solid-state geometries .

Q. What strategies mitigate byproduct formation during the synthesis of 2-(pentylsulfanyl)acetic acid?

Common byproducts include disulfide dimers (R–S–S–R) and over-alkylated derivatives. Strategies include:

  • Stoichiometric control: Limit bromoacetic acid to 1.1 equivalents to prevent di-alkylation.
  • Inert atmosphere: Use nitrogen to suppress oxidative dimerization of thiols.
  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts .

Methodological Notes

  • Data Analysis Tools: For SCXRD refinement, SHELXL provides robust handling of hydrogen bonding and disorder. For visualization, ORTEP-3 aids in interpreting thermal ellipsoids and intermolecular interactions.
  • Validation: Cross-validate spectroscopic data with computational methods (e.g., Gaussian for IR/NMR simulations) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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